1-(4-fluorophenyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine
CAS No.:
Cat. No.: VC20219554
Molecular Formula: C14H19ClFN3
Molecular Weight: 283.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19ClFN3 |
|---|---|
| Molecular Weight | 283.77 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C14H18FN3.ClH/c1-2-7-18-11-13(10-17-18)9-16-8-12-3-5-14(15)6-4-12;/h3-6,10-11,16H,2,7-9H2,1H3;1H |
| Standard InChI Key | AQQLPZKUXRWFIK-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=C(C=N1)CNCC2=CC=C(C=C2)F.Cl |
Introduction
Overview of the Compound
The compound "1-(4-fluorophenyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine" consists of:
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A 4-fluorophenyl group, which is a fluorine-substituted benzene ring.
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A pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms.
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A propyl substituent attached to the pyrazole ring.
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A methanamine functional group, indicating the presence of an amine (-NH2) group bound to a single carbon atom.
This structure suggests potential bioactivity, as both pyrazole derivatives and fluorinated aromatic compounds are commonly found in pharmaceuticals.
Potential Applications
The structural components indicate that this compound might have applications in:
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Medicinal Chemistry:
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Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
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Fluorinated aromatic compounds often enhance the bioavailability and metabolic stability of drugs.
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Chemical Research:
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The compound could serve as an intermediate in synthesizing more complex molecules.
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It may also be used in studying structure-activity relationships (SAR) in drug development.
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Hypothetical Synthesis Pathway:
A plausible synthetic route could involve:
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Functionalizing a 4-fluoroaniline derivative to introduce the methanamine group.
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Coupling with a propyl-substituted pyrazole precursor via reductive amination or other condensation reactions.
Further Research Directions
To fully understand the compound's properties and potential uses, future studies should focus on:
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Experimental synthesis and characterization (e.g., NMR, Mass Spectrometry).
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Biological activity screening to identify therapeutic potential.
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Computational modeling to predict binding affinities with biological targets.
If you have access to additional resources or specific databases beyond those provided, they may contain more detailed information about this compound.
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